5-Amino-2-chlorobenzaldehyde 5-Amino-2-chlorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 6361-19-9
VCID: VC8284978
InChI: InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2
SMILES: C1=CC(=C(C=C1N)C=O)Cl
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol

5-Amino-2-chlorobenzaldehyde

CAS No.: 6361-19-9

Cat. No.: VC8284978

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-chlorobenzaldehyde - 6361-19-9

Specification

CAS No. 6361-19-9
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
IUPAC Name 5-amino-2-chlorobenzaldehyde
Standard InChI InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2
Standard InChI Key VFMNMBPTALFANA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)C=O)Cl
Canonical SMILES C1=CC(=C(C=C1N)C=O)Cl

Introduction

Chemical Identity and Molecular Characterization

IUPAC Nomenclature and Structural Formula

The systematic name for this compound, 5-amino-2-chlorobenzaldehyde, reflects its substitution pattern on the benzene ring. The aldehyde group (-CHO) occupies the first position, while chlorine and amino (-NH2) groups are located at the second and fifth positions, respectively . Its molecular formula is C7H6ClNO, with a molecular weight of 155.58 g/mol .

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name5-amino-2-chlorobenzaldehydePubChem
Molecular FormulaC7H6ClNOPubChem
Molecular Weight155.58 g/molPubChem
InChIInChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2PubChem
SMILESC1=CC(=C(C=C1N)C=O)ClPubChem

Spectroscopic and Computational Data

The SMILES notation (C1=CC(=C(C=C1N)C=O)Cl) encodes the compound’s connectivity, highlighting the planar benzene core with substituents at specific positions. Computational analyses predict a dipole moment influenced by the electron-withdrawing chlorine and aldehyde groups, which polarize the aromatic system .

Structural and Electronic Features

2D and 3D Conformational Analysis

The compound’s 2D structure (Fig. 1) reveals a benzene ring with substituents arranged in a meta configuration relative to the aldehyde group. The 3D conformation shows slight out-of-plane distortion due to steric and electronic interactions between the chlorine atom and adjacent functional groups .

Electronic Effects and Reactivity

The aldehyde group (-CHO) acts as a strong electron-withdrawing group, activating the ring toward electrophilic substitution at positions ortho and para to itself. Conversely, the amino group (-NH2) donates electrons via resonance, creating regions of high electron density at the para position relative to the chlorine atom . This interplay dictates the compound’s reactivity in synthetic pathways.

While explicit synthetic protocols for 5-amino-2-chlorobenzaldehyde are not documented in the cited sources, analogous compounds suggest plausible routes:

  • Chlorination of 5-Aminobenzaldehyde: Direct electrophilic chlorination using Cl2/FeCl3 could introduce chlorine at the ortho position.

  • Reductive Amination: Starting from 2-chloro-5-nitrobenzaldehyde, catalytic hydrogenation might reduce the nitro group to an amine.

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

  • Aldehyde Oxidation: Conversion to carboxylic acids using KMnO4 under acidic conditions.

  • Schiff Base Formation: Condensation with primary amines to yield imines, valuable in coordination chemistry.

  • Nucleophilic Aromatic Substitution: Replacement of chlorine with other nucleophiles (e.g., -OH, -SH) under basic conditions.

Reaction TypeReagents/ConditionsExpected Product
OxidationKMnO4, H2SO45-Amino-2-chlorobenzoic acid
CondensationAniline, HClN-(5-Amino-2-chlorophenyl)imine
Nucleophilic SubstitutionNaOH, H2O5-Amino-2-hydroxybenzaldehyde

Industrial and Research Implications

Role as a Synthetic Intermediate

The compound’s bifunctional nature (aldehyde and amine) positions it as a precursor for:

  • Pharmaceuticals: Antifungal or anticancer agents via Schiff base derivatives.

  • Agrochemicals: Herbicides or pesticides through halogenated intermediates.

  • Coordination Complexes: Ligands for metal-organic frameworks (MOFs) in catalysis.

Future Research Directions

  • Synthetic Optimization: Developing high-yield, scalable routes for industrial production.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Computational Modeling: DFT studies to predict reactivity and guide derivative design.

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